molecular formula C12H23ClN2O2 B12283344 Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride

Cat. No.: B12283344
M. Wt: 262.77 g/mol
InChI Key: ROJFWHMFFXEGJR-UHFFFAOYSA-N
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Description

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride is a complex organic compound with the molecular formula C12H22N2O2.ClH. This compound is known for its structural complexity and potential biological activity . It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride involves several steps. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The mixture is then stirred for 18 hours at ambient temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and stereochemistry, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14;/h9,13H,5-8H2,1-4H3;1H

InChI Key

ROJFWHMFFXEGJR-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1CN(C2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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